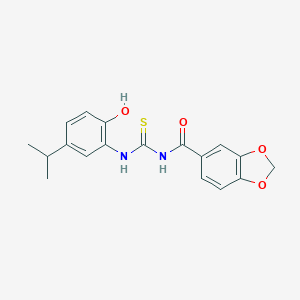![molecular formula C20H23BrN2O4 B278441 3-bromo-4-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B278441.png)
3-bromo-4-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzamide core substituted with bromine, ethoxy, methoxy, and a 2-methylpropanoyl group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide typically involves multi-step organic reactions. One common approach is:
Bromination: Starting with 4-ethoxybenzoic acid, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 3-position.
Esterification: The carboxylic acid group is then esterified using ethanol and a strong acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester.
Amidation: The ester is converted to the corresponding amide by reacting with 3-methoxy-4-aminophenyl-2-methylpropanoate under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy and ethoxy groups can be oxidized to their corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Amidation and Esterification: The amide and ester functionalities can participate in further amidation or esterification reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Amidation: EDCI, DMAP
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, 3-bromo-4-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound can be explored for its potential biological activities. The presence of the amide and ester groups suggests it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The structural complexity and functional diversity make it a promising scaffold for designing new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-bromo-4-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The amide and ester groups could form hydrogen bonds with target proteins, while the bromine atom might participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-methoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide
- 3-chloro-4-ethoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide
- 3-bromo-4-ethoxy-N-{3-methoxy-4-[(2-ethylpropanoyl)amino]phenyl}benzamide
Uniqueness
Compared to similar compounds, 3-bromo-4-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide stands out due to the specific combination of its substituents. The presence of both bromine and ethoxy groups, along with the methoxy and 2-methylpropanoyl functionalities, provides a unique set of chemical properties that can be exploited for various applications in synthesis, biology, and materials science.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C20H23BrN2O4 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
3-bromo-4-ethoxy-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C20H23BrN2O4/c1-5-27-17-9-6-13(10-15(17)21)20(25)22-14-7-8-16(18(11-14)26-4)23-19(24)12(2)3/h6-12H,5H2,1-4H3,(H,22,25)(H,23,24) |
InChI Key |
NBPHBLBCPNXPAN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)Br |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B278365.png)
![5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide](/img/structure/B278370.png)
![N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide](/img/structure/B278371.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B278372.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B278373.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B278374.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-[3-(2-furyl)acryloyl]thiourea](/img/structure/B278375.png)
![4-cyano-N-[2-(difluoromethoxy)phenyl]-2-fluorobenzamide](/img/structure/B278377.png)
![5-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B278378.png)
![N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B278380.png)
![2-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278382.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea](/img/structure/B278383.png)
![2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide](/img/structure/B278384.png)
